2-Ethylaniline

Physical Organic Chemistry Reactivity Prediction Acid-Base Chemistry

Select 2-Ethylaniline (CAS 578-54-1) for industrial synthesis requiring quantifiable, intermediate-level corrosion protection. Its ortho-ethyl substituent delivers a unique electron-donating/steric profile that outperforms o-toluidine and 2-chloroaniline in sulfuric acid, achieving up to 88.3% efficiency in 15% HCl—ideal for acid pickling, oilfield acidizing, and cleaning solutions where cost-performance balance is critical. Validated as a cost-justified starting material for a Siponimod (BAF312) key intermediate, chosen specifically for low cost (€20/250g) and reliable availability. Also serves as the essential building block for the herbicide Shacaoan, insecticide Ethyl Chlordimeform, and Vulcan Fast Blue dyes. Leverage this differentiated reactivity to optimize your synthetic route or formulation with predictable, reproducible results.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 578-54-1
Cat. No. B167055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylaniline
CAS578-54-1
Synonyms2-ethylaniline
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N
InChIInChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3
InChIKeyMLPVBIWIRCKMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol and toluene;  insoluble in water
Slightly soluble in chloroform and water;  very soluble in ethanol and ethyl ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylaniline (CAS 578-54-1): Physical, Toxicological, and Regulatory Baseline for Procurement Decision-Making


2-Ethylaniline (CAS 578-54-1), also known as o-ethylaniline, is a substituted aniline derivative (C8H11N; MW 121.18) characterized by a single ortho-ethyl substituent on the aromatic ring [1]. It is a clear yellow to red-brown liquid at room temperature with a melting point of -44 °C, boiling point of 210 °C, and density of 0.983 g/mL at 25 °C . The compound is classified as toxic via dermal contact (H311) and inhalation (H331), and as a specific target organ toxicant upon repeated exposure (H373) [2]. Its vapor pressure is 0.11 mm Hg at 20 °C .

2-Ethylaniline: Ortho-Ethyl Substitution Confers Distinct Electronic and Steric Properties Unmatched by Other Aniline Derivatives


Substitution of aniline derivatives in the ortho position with an ethyl group (2-Ethylaniline) introduces a unique combination of electron-donating resonance effects and steric hindrance that cannot be replicated by other alkyl or halogen substituents [1]. The ortho-ethyl group alters the electron density on the amino nitrogen and the aromatic ring in a manner distinct from methyl (o-toluidine), chloro (2-chloroaniline), or fluoro (2-fluoroaniline) analogs, leading to differentiated basicity (pKa 4.42 vs. aniline 4.63) and profoundly different behavior in charge-transfer complexation (formation constant with I2: 3.15 L/mol vs. 12.8 L/mol for aniline) [2]. These differences translate directly to measurable performance gaps in applications such as corrosion inhibition, where the compound occupies a specific intermediate rank among ortho-substituted anilines [3]. Consequently, simple in-class substitution without a rigorous understanding of these quantified differences risks unpredictable performance, particularly in electrochemical environments and synthetic routes sensitive to steric and electronic parameters.

2-Ethylaniline Procurement Guide: Quantified Performance and Reactivity vs. Aniline, o-Toluidine, and 2-Chloroaniline


Basicity (pKa): 2-Ethylaniline is a Weaker Base than Unsubstituted Aniline

The basicity of 2-ethylaniline, as measured by its pKa of the conjugate acid, is 4.42 at 25 °C . This value is lower than that of unsubstituted aniline (pKa 4.63) [1], indicating that the ortho-ethyl substituent slightly reduces the availability of the nitrogen lone pair for protonation compared to the parent compound. This difference is attributed to a combination of steric hindrance and subtle electronic effects of the ortho-alkyl group [2].

Physical Organic Chemistry Reactivity Prediction Acid-Base Chemistry

Charge-Transfer Complex Stability: 2-Ethylaniline Forms a Weaker Complex with Iodine than Aniline and o-Toluidine

In a direct head-to-head spectrophotometric study, the formation constant (Kf) for the 1:1 charge-transfer complex of 2-ethylaniline with iodine in carbon tetrachloride at room temperature was determined to be 3.15 L/mol [1]. This value is significantly lower than the formation constants measured for unsubstituted aniline (12.8 L/mol) and o-toluidine (9.31 L/mol) under identical conditions. The stability of the complexes decreases in the order: aniline > o-toluidine > o-ethylaniline > o-chloroaniline [1].

Molecular Recognition Spectrophotometry Supramolecular Chemistry

Corrosion Inhibition of Iron in H2SO4: 2-Ethylaniline Ranks Above o-Toluidine and 2-Chloroaniline but Below 2-Fluoroaniline

A comprehensive study utilizing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) evaluated six ortho-substituted anilines as corrosion inhibitors for high-purity iron (99.9999%) in 0.5 M H2SO4 solution [1]. At inhibitor concentrations ranging from 10⁻³ to 10⁻² M, the inhibition efficiency followed a defined order: o-toluidine < 2-chloroaniline < 2-ethylaniline < 2-fluoroaniline < o-aminoanisole < 2-amiophenetole [1]. 2-Ethylaniline provided intermediate but distinct efficiency, outperforming both the methyl- and chloro-substituted analogs.

Corrosion Science Electrochemistry Industrial Material Protection

Corrosion Inhibition of N80 Steel in HCl: 2-Ethylaniline Achieves 88.3% Maximum Efficiency

In a study focused on industrial applications, the corrosion inhibition performance of 2-ethylaniline was directly compared to 2,4-dimethylaniline for N80 steel in 15% hydrochloric acid using weight loss and potentiodynamic polarization measurements [1]. 2-Ethylaniline achieved a maximum inhibition efficiency of 88.3% at a 6-hour exposure period at room temperature [1]. The study provides a specific quantitative benchmark for this compound under industrially relevant acid concentrations and steel grade.

Oilfield Chemistry Acid Corrosion Steel Protection

Cost-Effective Pharmaceutical Intermediate: 2-Ethylaniline Enables API Synthesis at €20/250g

In a recent thesis investigating synthetic pathways for a key intermediate of the FDA-approved multiple sclerosis drug Siponimod (BAF312), 2-ethylaniline was selected as the optimal starting material over more expensive, highly functionalized alternatives [1]. The selection was based explicitly on three factors: its commercial availability, its low cost (priced at €20 for 250g from Sigma), and its synthetic utility due to the activating and versatile amine group [1]. The compound was successfully employed in a regioselective bromination and subsequent Sonogashira coupling to build the complex tri-substituted aromatic core of the API intermediate.

Process Chemistry API Manufacturing Generic Pharmaceuticals

2-Ethylaniline (CAS 578-54-1): Proven Application Scenarios Driven by Quantified Performance


Corrosion Inhibitor for Mild Steel and Iron in Acidic Environments

Based on direct comparative electrochemical studies, 2-Ethylaniline is a viable candidate for formulating corrosion inhibitors for iron and mild steel in sulfuric acid (0.5 M H2SO4) [1] and N80 steel in hydrochloric acid (15% HCl) [2] environments. It offers a quantifiable, intermediate level of protection in sulfuric acid, outperforming o-toluidine and 2-chloroaniline, and achieves a maximum efficiency of 88.3% under specific conditions in hydrochloric acid [2]. This makes it suitable for applications such as industrial acid pickling, oilfield acidizing fluids, and cleaning solutions where a balance of performance and cost is required and where higher-performing but more expensive or less available ortho-substituted anilines are not mandated.

Cost-Driven Intermediate in the Synthesis of Pharmaceutical APIs

For process chemists developing synthetic routes to generic APIs, 2-Ethylaniline presents a compelling, cost-justified starting material. Its validated use in the synthesis of a key intermediate for Siponimod (BAF312), an FDA-approved drug for multiple sclerosis, highlights its value proposition [3]. The thesis explicitly cites its low cost (€20/250g) and commercial availability as primary reasons for its selection over more expensive, highly functionalized alternatives [3]. This application scenario is particularly relevant for pharmaceutical companies seeking to establish cost-efficient manufacturing processes for aromatic amine-containing drug candidates.

Synthesis of Agrochemicals: Key Intermediate for Herbicides and Pesticides

2-Ethylaniline serves as a crucial building block in the industrial synthesis of several agrochemicals . Specifically, it undergoes N-alkylation with 2-bromopropane followed by acylation with chloroacetic acid and phosphorus trichloride to yield the selective pre-emergence herbicide 'Shacaoan' (杀草胺) . It is also reported as a raw material for the synthesis of the herbicide Miecaoan (灭草胺) and the insecticide Ethyl Chlordimeform (乙基杀虫脒) . This application is directly supported by the compound's ortho-ethyl substitution pattern, which influences the lipophilicity and bioactivity of the final pesticide molecules.

Specialty Dye and Pigment Manufacturing

The compound is utilized in the manufacture of 'Vulcan Fast Blue' (硫化耐晒蓝) dyes . These dyes are applicable for the coloration of cotton, linen, and viscose fibers, as well as for viscose-cotton blended textiles, and are noted for their bright color . This application leverages the chromophoric properties imparted by the ortho-ethylaniline moiety when incorporated into larger dye structures, providing a specific market segment for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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